1-(4-苄氧基苯基)-2-硫脲

描述

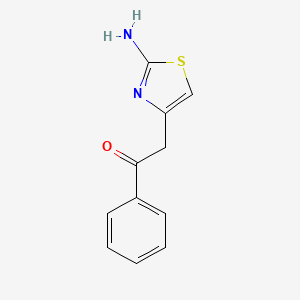

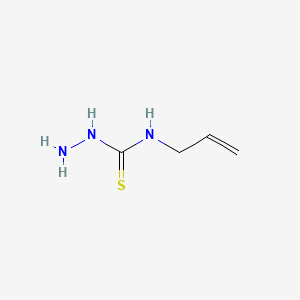

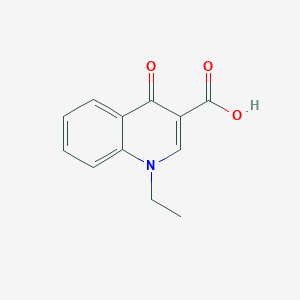

Thiourea derivatives are a class of compounds that have garnered interest due to their diverse biological activities, potential in metal coordination, and their ability to form hydrogen bonds. These compounds typically contain both carbonyl and thiocarbonyl functional groups, which contribute to their unique chemical properties and reactivity . The specific compound of interest, 1-(4-Benzyloxyphenyl)-2-thiourea, falls within this category and is related to various derivatives discussed in the provided studies.

Synthesis Analysis

The synthesis of thiourea derivatives can be achieved through different methods. For instance, 1-Benzoyl-3-(o-chlorophenyl)thiourea is synthesized using benzoyl chloride, ammonium thiocyanate, and o-chloroaniline with PEG-400 as a catalyst in methylene dichloride solvent . Similarly, other derivatives are synthesized and characterized by various spectroscopic techniques, including IR, NMR, and mass spectroscopy, as well as elemental analysis . These methods provide a foundation for the synthesis of 1-(4-Benzyloxyphenyl)-2-thiourea, which would likely involve analogous reagents and conditions tailored to introduce the benzyloxyphenyl group.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often confirmed by single-crystal X-ray diffraction data. For example, 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea crystallizes in the monoclinic space group P21/c, with strong intramolecular hydrogen bonding observed . Similarly, 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea crystallizes in the triclinic space group P-1, with the carbonyl and thiourea groups being almost planar . These structural insights are crucial for understanding the molecular conformation and potential reactivity of 1-(4-Benzyloxyphenyl)-2-thiourea.

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their functional groups. For instance, they can act as ligands in metal coordination complexes, as demonstrated by the synthesis of Cu(II), Ni(II), and Co(II) complexes with thiourea derivatives . Additionally, thiourea derivatives can be used as stable isothiocyanate equivalents for the synthesis of secondary and tertiary thioureas . These reactions highlight the versatility of thiourea derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are elucidated through techniques such as cyclic voltammetry, UV-vis spectra , and vibrational spectroscopy . Quantum chemical calculations, including density functional theory (DFT) methods, provide insights into the conformational space, vibrational properties, and electronic structure of these compounds . For example, the HOMO-LUMO analysis can reveal information about charge transfer within the molecule . These studies are indicative of the properties that could be expected for 1-(4-Benzyloxyphenyl)-2-thiourea.

科学研究应用

3. Radiopharmaceuticals

- Results or Outcomes: This method yielded no-carrier-added (n.c.a.) [18F]fluorophenol in 34 to 36% radiochemical yield. This compound has proven its suitability in various radiosyntheses of biologically relevant molecules or potential radiopharmaceuticals .

4. Organic Synthesis

5. Antitubercular and Antimicrobial Agents

- Application Summary: A series of 1-[(4-Benzyloxyphenyl)-but-3-enyl]-1H-azoles, which are structurally similar to the compound you mentioned, has been identified as potent antitubercular agents against Mycobacterium tuberculosis .

- Methods of Application: The synthesis of these compounds involved acid-catalyzed ring-opening of the cyclopropyl ring of phenyl cyclopropyl methanols followed by nucleophilic attack of the azoles on the carbocation intermediates .

- Results or Outcomes: Several of the compounds exhibited significant antitubercular activities with MIC values as low as 1.56, 1.56, and 0.61 μg/mL, respectively, comparable to many standard drugs . These compounds were also screened against other strains of bacteria and fungi, and few of them showed good antifungal activity against A. fumigatus, responsible for lung infection .

6. Organic Synthesis

- Application Summary: Compounds similar to “1-(4-Benzyloxyphenyl)-2-thiourea” have been used in organic synthesis reactions. For example, the dehydration of an alcohol derivative of this compound by polyphosphoric acid provides a phenyl-dihydronaphthalene compound .

- Methods of Application: The dehydration reaction was catalyzed by polyphosphoric acid at 25°C . The reaction in the system of acetic anhydride/polyphosphoric acid gives a different dihydronaphthalene compound .

- Results or Outcomes: The reaction yields were 80% and 66% respectively .

安全和危害

The safety and hazards of “1-(4-Benzyloxyphenyl)-2-thiourea” are not known. However, related compounds can cause skin irritation, serious eye irritation, and respiratory irritation6.

未来方向

The future directions of “1-(4-Benzyloxyphenyl)-2-thiourea” are not known. However, related compounds have been synthesized for the design of biologically active and industrially demanded compounds7.

属性

IUPAC Name |

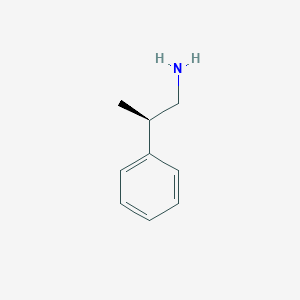

(4-phenylmethoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c15-14(18)16-12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUKNBBQSFMNAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366181 | |

| Record name | N-[4-(Benzyloxy)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzyloxyphenyl)-2-thiourea | |

CAS RN |

65069-53-6 | |

| Record name | N-[4-(Benzyloxy)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(Benzyloxy)phenyl]thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B1270953.png)

![[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1270955.png)